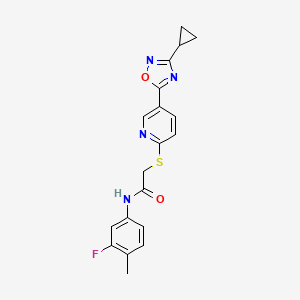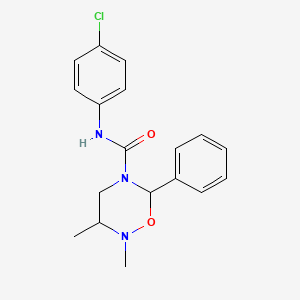
N-(4-Chlorphenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Die Synthese dieser Verbindung umfasst mehrere Schritte, beginnend mit 4-Chlorbenzoesäure. Bemerkenswert ist, dass die von dieser Struktur abgeleiteten Verbindungen 7b und 7i eine antivirale Aktivität gegen das Tabakmosaikvirus (TMV) aufweisen . Dieses antivirale Potenzial könnte für den Pflanzenschutz und die Krankheitsbekämpfung weiter untersucht werden.
Antibakterielle Eigenschaften
Obwohl die antibakterielle Wirkung nicht direkt untersucht wurde, deutet das Vorhandensein des Sulfonamid-Restes darauf hin, dass diese Verbindung antibakterielle Eigenschaften haben könnte. Eine Untersuchung ihrer Auswirkungen auf das Bakterienwachstum und die Biofilmbildung könnte sich lohnen .
Herbizide Anwendungen
Sulfonamid-Derivate wurden mit herbiziden Eigenschaften in Verbindung gebracht . In Anbetracht der strukturellen Merkmale dieser Verbindung könnte es sich lohnen, ihre Auswirkungen auf die Unkrautbekämpfung und die Steigerung des Ernteertrags zu untersuchen.
Antifungale Aktivität
Obwohl dies für diese spezielle Verbindung nicht explizit berichtet wurde, haben verwandte 1,3,4-Thiadiazole antifungale Eigenschaften gezeigt . Die Untersuchung ihrer Wirksamkeit gegen Pilzkrankheiten könnte wertvoll sein.
Antiepileptisches Potenzial
Bestimmte 1,3,4-Thiadiazole zeigen antiepileptische Aktivität . Obwohl diese Verbindung in diesem Zusammenhang nicht getestet wurde, legt ihre strukturelle Ähnlichkeit nahe, dass es sich lohnen könnte, sie für neurologische Anwendungen zu bewerten.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2,3-dimethyl-6-phenyl-1,2,5-oxadiazinane-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-13-12-22(18(23)20-16-10-8-15(19)9-11-16)17(24-21(13)2)14-6-4-3-5-7-14/h3-11,13,17H,12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAMJJBEGUHOSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(ON1C)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
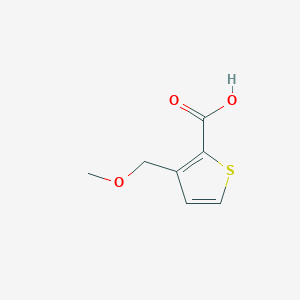
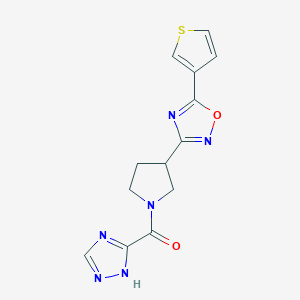

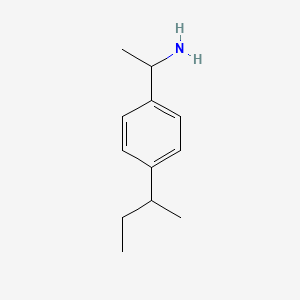
![(Z)-3-(2,5-difluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2409784.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)
![2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)

![N-(2H-1,3-benzodioxol-5-yl)-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2409793.png)

![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)
